molecular formula C6H11BN2O2 B597992 (1-Isopropyl-1H-pyrazol-4-yl)boronic acid CAS No. 1201643-90-4

(1-Isopropyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B597992
CAS RN: 1201643-90-4
M. Wt: 153.976
InChI Key: VLVZNLMUFJYZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Isopropyl-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1201643-90-4 . It has a molecular weight of 153.98 . The IUPAC name for this compound is 1-isopropyl-1H-pyrazol-4-ylboronic acid . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

1. Synthesis and Applications in Suzuki Couplings

An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, closely related to (1-Isopropyl-1H-pyrazol-4-yl)boronic acid, has been developed. This method involves the isolation of the corresponding lithium hydroxy ate complex, which is useful in Suzuki coupling reactions without the need for added base. This advancement is significant for the synthesis of various biologically active compounds, demonstrating the versatility of pyrazole-boronic acids in organic synthesis (Mullens, 2009).

2. Synthesis and Structural Characterization

Another study focused on the synthesis and structural characterization of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are structurally similar to the compound . These acids were obtained through sequential lithiation/silylation and lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles. The study provides insights into the potential of these boronic acids in various chemical applications, highlighting their significance in advanced organic synthesis (Durka et al., 2015).

3. Study of Protodeboronation Processes

A detailed study on the protodeboronation of heteroaromatic boronic acids, including pyrazole-boronic acids, offers significant insights into the stability and reactivity of these compounds. Understanding the protodeboronation process is crucial for the development of more stable and reactive boronic acid derivatives for various scientific applications (Cox et al., 2016).

4. Pyrazole Derivatives of Diborane(4)

Research on pyrazole derivatives of diborane(4) provides insights into the chemistry of Boron Pyrazole species, which are structurally related to this compound. This research aids in understanding the polymeric structure and chemical behavior of such compounds, which can be pivotal in developing new materials and catalytic systems (Brock et al., 1988).

Safety and Hazards

“(1-Isopropyl-1H-pyrazol-4-yl)boronic acid” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-5(2)9-4-6(3-8-9)7(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZNLMUFJYZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681761
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201643-90-4
Record name B-[1-(1-Methylethyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.